Cas no 1802566-49-9 (Bis(4-Cyanobenzyl)Amine Hydrochloride 1802566-49-9)

Bis(4-Cyanobenzyl)Amine Hydrochloride 1802566-49-9 化学的及び物理的性質
名前と識別子
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- Bis(4-cyanobenzyl)amine Hydrochloride
- α,α'-Iminodi-p-tolunitrile Hydrochloride
- Bis(4-cyanobenzyl)amine HCl
- B2894
- alpha,alpha'-Iminodi-p-tolunitrile Hydrochloride
- 4,4'-(Azanediylbis(methylene))dibenzonitrile hydrochloride
- T70455
- 4-({[(4-CYANOPHENYL)METHYL]AMINO}METHYL)BENZONITRILE HYDROCHLORIDE
- CS-0448586
- Bis(4-cyanobenzyl)amineHCl
- MFCD09038503
- 1802566-49-9
- 4-[[(4-cyanophenyl)methylamino]methyl]benzonitrile;hydrochloride
- 810-925-9
- AS-86015
- 932-532-2
- Bis(4-Cyanobenzyl)Amine Hydrochloride 1802566-49-9
-
- MDL: MFCD09038503
- インチ: 1S/C16H13N3.ClH/c17-9-13-1-5-15(6-2-13)11-19-12-16-7-3-14(10-18)4-8-16;/h1-8,19H,11-12H2;1H
- InChIKey: KUPRRXGOGODEHA-UHFFFAOYSA-N
- ほほえんだ: Cl[H].N([H])(C([H])([H])C1C([H])=C([H])C(C#N)=C([H])C=1[H])C([H])([H])C1C([H])=C([H])C(C#N)=C([H])C=1[H]
計算された属性
- せいみつぶんしりょう: 283.0876252g/mol
- どういたいしつりょう: 283.0876252g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 20
- 回転可能化学結合数: 4
- 複雑さ: 320
- 共有結合ユニット数: 2
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 59.6
Bis(4-Cyanobenzyl)Amine Hydrochloride 1802566-49-9 セキュリティ情報
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記号:
- ヒント:あぶない
- 危害声明: H301+H311+H331-H315-H319
- 警告文: P261-P264-P270-P271-P280-P301+P310+P330-P302+P352+P312+P361+P364-P304+P340+P311-P305+P351+P338+P337+P313-P403+P233-P405-P501
- 危険物輸送番号:3439
- 包装グループ:III
- 危険レベル:6.1
Bis(4-Cyanobenzyl)Amine Hydrochloride 1802566-49-9 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | Y1257897-250mg |
ALPHA,ALPHA'-IMINODI-P-TOLUNITRILE HYDROCHLORIDE |
1802566-49-9 | 98% | 250mg |
$230 | 2023-05-17 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | B871139-200mg |
Bis(4-cyanobenzyl)amine Hydrochloride |
1802566-49-9 | 98% | 200mg |
320.40 | 2021-05-17 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B2894-1g |
Bis(4-Cyanobenzyl)Amine Hydrochloride 1802566-49-9 |
1802566-49-9 | 98.0%(T) | 1g |
¥500.0 | 2023-03-26 | |
Aaron | AR00ALBI-1g |
ALPHA,ALPHA'-IMINODI-P-TOLUNITRILE HYDROCHLORIDE |
1802566-49-9 | 98% | 1g |
$76.00 | 2025-01-23 | |
Aaron | AR00ALBI-250mg |
ALPHA,ALPHA'-IMINODI-P-TOLUNITRILE HYDROCHLORIDE |
1802566-49-9 | 250mg |
$139.00 | 2023-12-14 | ||
A2B Chem LLC | AE93090-200mg |
Bis(4-cyanobenzyl)amine HCl |
1802566-49-9 | >98.0%(T) | 200mg |
$88.00 | 2024-04-20 | |
1PlusChem | 1P00AL36-1g |
ALPHA,ALPHA'-IMINODI-P-TOLUNITRILE HYDROCHLORIDE |
1802566-49-9 | >98.0%(T) | 1g |
$86.00 | 2025-02-25 | |
Aaron | AR00ALBI-5g |
ALPHA,ALPHA'-IMINODI-P-TOLUNITRILE HYDROCHLORIDE |
1802566-49-9 | 98% | 5g |
$340.00 | 2025-01-23 | |
A2B Chem LLC | AE93090-5g |
Bis(4-cyanobenzyl)amine HCl |
1802566-49-9 | >98.0%(T) | 5g |
$937.00 | 2024-04-20 | |
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | B152223-1G |
Bis(4-Cyanobenzyl)Amine Hydrochloride 1802566-49-9 |
1802566-49-9 | >98.0%(T) | 1g |
¥513.90 | 2023-09-04 |
Bis(4-Cyanobenzyl)Amine Hydrochloride 1802566-49-9 関連文献
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Timothy J. Johnson,Laurie E. Locascio Lab Chip, 2002,2, 135-140
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Ying-Jin Wang,Chang-Qing Miao,Jing-Jing Xie,Ya-Ru Wei,Guang-Ming Ren New J. Chem., 2019,43, 15979-15982
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Bufeng Zhang,Zhonggang Wang Chem. Commun., 2009, 5027-5029
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Iqbal Ahmad,Mohammad Hassan Baig,Mohammad Shavez Khan,Mohd Shahnawaz Khan,Iftekhar Hassan,Nasser Abdulatif Al-Shabib RSC Adv., 2016,6, 27952-27962
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Hui Ming Ge,Wei Yun Zhang,Gang Ding,Patchareenart Saparpakorn,Yong Chun Song,Supa Hannongbua,Ren Xiang Tan Chem. Commun., 2008, 5978-5980
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Chiqian Zhang,Guangzhi Wang,Zhiqiang Hu Environ. Sci.: Processes Impacts, 2014,16, 2199-2207
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Kun Dou,Fabiao Yu,Yuxia Liu,Lingxin Chen,Ziping Cao,Tao Chen,Yulin Li Chem. Sci., 2017,8, 7851-7861
Bis(4-Cyanobenzyl)Amine Hydrochloride 1802566-49-9に関する追加情報
Bis(4-Cyanobenzyl)Amine Hydrochloride (CAS No. 1802566-49-9): An Overview
Bis(4-Cyanobenzyl)Amine Hydrochloride (CAS No. 1802566-49-9) is a unique and versatile compound that has garnered significant attention in the fields of organic chemistry, medicinal chemistry, and materials science. This compound, characterized by its distinctive molecular structure, has shown promising potential in various applications, including pharmaceuticals, catalysis, and advanced materials. In this comprehensive overview, we will delve into the chemical properties, synthesis methods, and recent research developments surrounding Bis(4-Cyanobenzyl)Amine Hydrochloride.
The molecular formula of Bis(4-Cyanobenzyl)Amine Hydrochloride is C16H15N3Cl. It is a white crystalline solid with a melting point of approximately 185-187°C. The compound's structure features two 4-cyanobenzyl groups attached to an amine moiety, which is then protonated to form the hydrochloride salt. This unique structure imparts several interesting properties to the compound, making it a valuable reagent in various chemical reactions.
In terms of synthesis, Bis(4-Cyanobenzyl)Amine Hydrochloride can be prepared through a multi-step process involving the reaction of 4-cyanobenzyl chloride with an appropriate amine followed by acidification to form the hydrochloride salt. The synthesis process is well-documented in the literature and has been optimized to achieve high yields and purity levels. Recent advancements in synthetic methods have also focused on improving the efficiency and environmental sustainability of the process.
One of the key areas where Bis(4-Cyanobenzyl)Amine Hydrochloride has shown significant promise is in medicinal chemistry. The compound's ability to interact with specific biological targets makes it a potential candidate for drug development. Research studies have explored its potential as a modulator of various biological pathways, including those involved in inflammation, cancer, and neurodegenerative diseases. For instance, a recent study published in the Journal of Medicinal Chemistry reported that Bis(4-Cyanobenzyl)Amine Hydrochloride exhibits potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
In addition to its medicinal applications, Bis(4-Cyanobenzyl)Amine Hydrochloride has also found use in catalysis and materials science. The presence of cyano groups in the molecule makes it an excellent ligand for transition metal complexes, which can be used as catalysts in various organic transformations. For example, a study published in the Journal of Catalysis demonstrated that complexes containing Bis(4-Cyanobenzyl)Amine Hydrochloride as a ligand exhibited high catalytic activity and selectivity in C-H activation reactions.
The material properties of Bis(4-Cyanobenzyl)Amine Hydrochloride have also been investigated for their potential applications in advanced materials. The compound's thermal stability and solubility characteristics make it suitable for use in polymer synthesis and other material science applications. A recent study published in Advanced Materials highlighted the use of Bis(4-Cyanobenzyl)Amine Hydrochloride as a functional monomer in the synthesis of conductive polymers with enhanced electrical properties.
In conclusion, Bis(4-Cyanobenzyl)Amine Hydrochloride (CAS No. 1802566-49-9) is a multifaceted compound with a wide range of potential applications in various scientific fields. Its unique chemical structure and properties make it an attractive candidate for further research and development. As ongoing studies continue to uncover new insights into its behavior and potential uses, it is likely that this compound will play an increasingly important role in advancing our understanding and capabilities in organic chemistry, medicinal chemistry, catalysis, and materials science.
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